molecular formula C16H19BrClF2N3O B12249124 3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

Cat. No.: B12249124
M. Wt: 422.7 g/mol
InChI Key: OQWLRYQQHAFXPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and piperidine moiety contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to the presence of both halogen atoms and the difluoropiperidine moiety, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C16H19BrClF2N3O

Molecular Weight

422.7 g/mol

IUPAC Name

[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H19BrClF2N3O/c17-13-9-12(18)10-21-14(13)22-5-1-11(2-6-22)15(24)23-7-3-16(19,20)4-8-23/h9-11H,1-8H2

InChI Key

OQWLRYQQHAFXPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=C(C=N3)Cl)Br

Origin of Product

United States

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